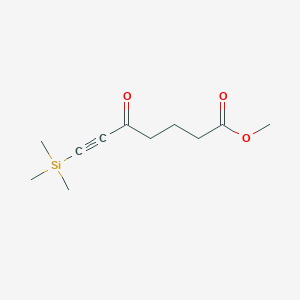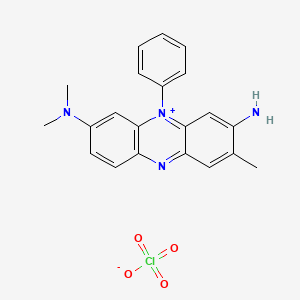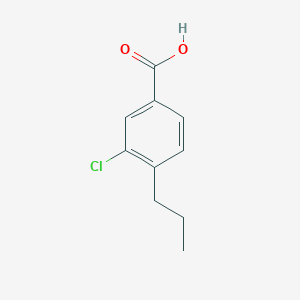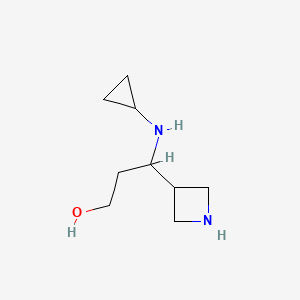
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is a synthetic organic compound that features both azetidine and cyclopropylamine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Cyclopropylamine: The cyclopropylamine group can be introduced via nucleophilic substitution or addition reactions.
Final Assembly: The final step involves coupling the azetidine and cyclopropylamine intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the azetidine ring or the cyclopropylamine group.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)propan-1-ol: Lacks the cyclopropylamine group.
3-(Cyclopropylamino)propan-1-ol: Lacks the azetidine ring.
Azetidine derivatives: Various compounds with modifications to the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is unique due to the combination of the azetidine ring and cyclopropylamine group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C9H18N2O/c12-4-3-9(7-5-10-6-7)11-8-1-2-8/h7-12H,1-6H2 |
InChI Key |
JMSCAPANCCIAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



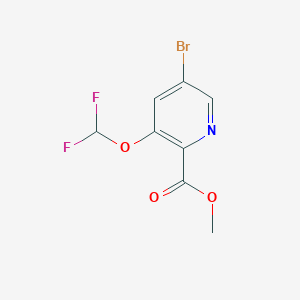

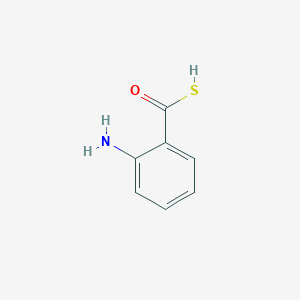
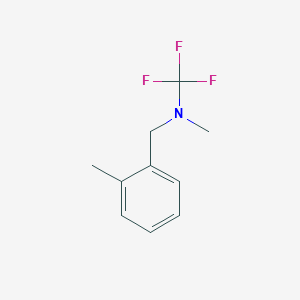
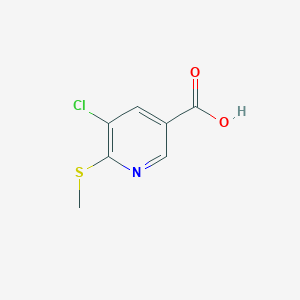
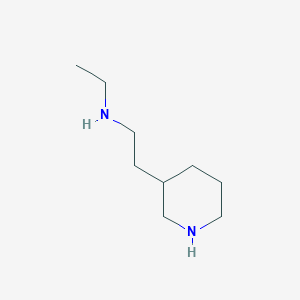
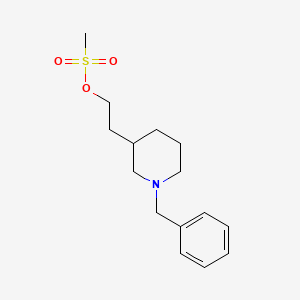
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
